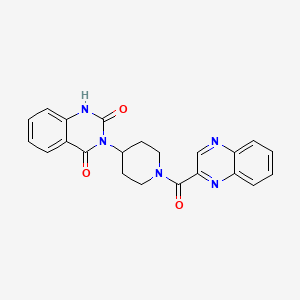![molecular formula C24H23N3O4 B2680038 N-cyclohexyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide CAS No. 877656-63-8](/img/no-structure.png)
N-cyclohexyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide, also known as CDK9 inhibitor, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer treatment. In
Applications De Recherche Scientifique
Synthesis and Biological Activities
A variety of pyrimidine derivatives, including those structurally related to N-cyclohexyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide, have been synthesized and evaluated for their biological activities. These compounds have shown promising results in anti-inflammatory, analgesic, cytotoxic, and antitubercular activities, highlighting their potential in the development of new therapeutic agents (Bhat et al., 2014).
Antimicrobial and Anticancer Properties
Compounds with structural similarities to this compound have demonstrated a broad spectrum of antimicrobial activity against gram-positive and gram-negative bacteria, as well as the yeast Candida albicans. These findings underscore the potential of such compounds in the development of new antimicrobial agents (Arpaci et al., 2002).
Applications in Imaging and Diagnosis
Some derivatives of this compound have been explored for their potential in imaging, particularly in the study of peripheral benzodiazepine receptors using positron emission tomography (PET). These studies provide insights into the role of these receptors in neurodegenerative disorders and the potential of such compounds in the development of diagnostic imaging agents (Fookes et al., 2008).
Antitumor Activity
The antitumor activities of certain pyrimidine derivatives have been evaluated, showing significant effects against various cancer cell lines. These studies contribute to the understanding of the anticancer potential of compounds structurally related to this compound and highlight their relevance in the search for new anticancer therapies (Gangjee et al., 2000).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclohexyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide involves the condensation of 2-amino-4,6-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidine with cyclohexylglyoxalyl chloride followed by acetylation of the resulting intermediate.", "Starting Materials": [ "2-amino-4,6-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidine", "cyclohexylglyoxalyl chloride", "acetic anhydride", "pyridine", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 2-amino-4,6-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidine (1.0 equiv) in dichloromethane and add cyclohexylglyoxalyl chloride (1.2 equiv) and triethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Pour the reaction mixture into a separatory funnel and extract with dichloromethane. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the intermediate.", "Step 3: Dissolve the intermediate in acetic anhydride (2.0 equiv) and pyridine (2.0 equiv) and stir at room temperature for 24 hours.", "Step 4: Pour the reaction mixture into ice-cold water and extract with dichloromethane. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent. Recrystallize the purified product from a mixture of dichloromethane and diethyl ether to obtain N-cyclohexyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide as a white solid." ] } | |
| 877656-63-8 | |
Formule moléculaire |
C24H23N3O4 |
Poids moléculaire |
417.465 |
Nom IUPAC |
N-cyclohexyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C24H23N3O4/c28-20(25-16-9-3-1-4-10-16)15-26-21-18-13-7-8-14-19(18)31-22(21)23(29)27(24(26)30)17-11-5-2-6-12-17/h2,5-8,11-14,16H,1,3-4,9-10,15H2,(H,25,28) |
Clé InChI |
BAPQVPCXKFBYBM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


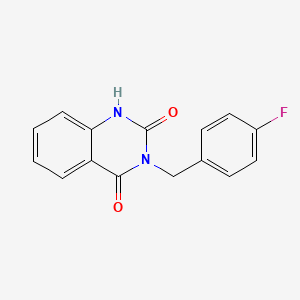
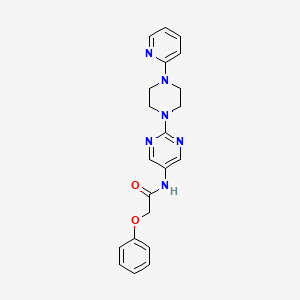
![(E)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)benzo[b]thiophen-3(2H)-one](/img/structure/B2679957.png)
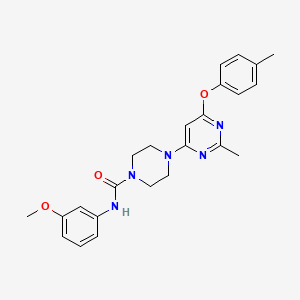
![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-nitrobenzoate](/img/structure/B2679961.png)
![N-[1H-Indol-3-yl(phenyl)methyl]hydroxylamine](/img/structure/B2679963.png)
![2-[(3-Fluorophenyl)-(2-pyridinylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4-pyranone](/img/structure/B2679964.png)
![7-(Azepan-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2679967.png)
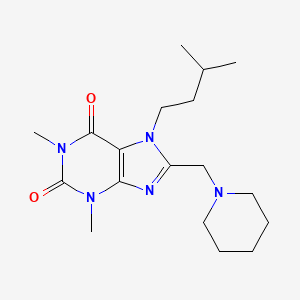

![3-[4-(2-Hydroxyethyl)piperazin-1-yl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2679974.png)
![3-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2679975.png)
![3-[6-(Dimethylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid](/img/structure/B2679976.png)
